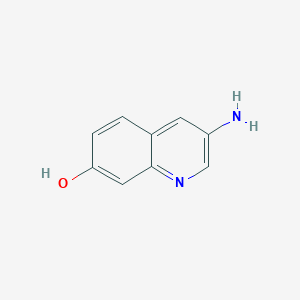

![molecular formula C10H6ClN5O2 B1384557 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 1461713-53-0](/img/structure/B1384557.png)

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

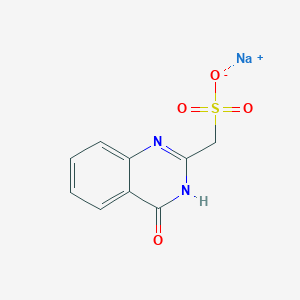

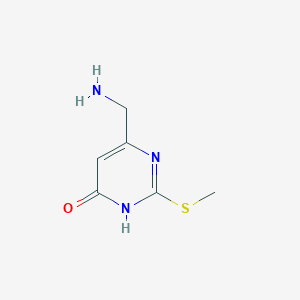

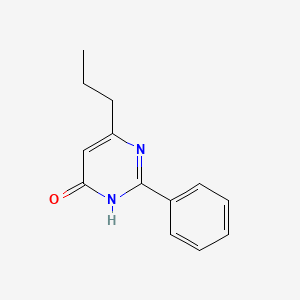

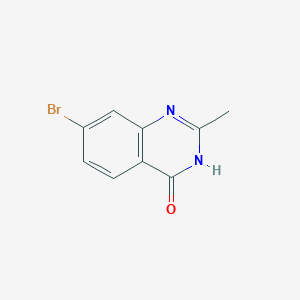

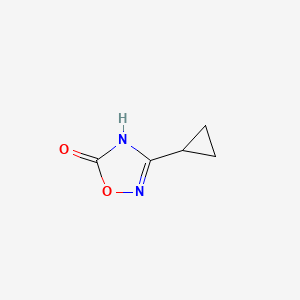

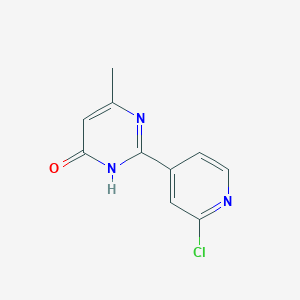

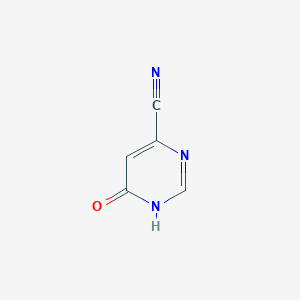

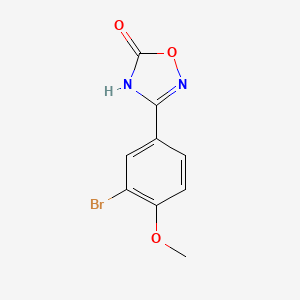

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol (hereafter referred to as CTP) is a small organic molecule with potential applications in a variety of scientific fields, including pharmacology, materials science, and biochemistry. CTP has a unique structure that makes it an attractive target for further research and development.

Scientific Research Applications

Synthesis and Characterization

- Compounds containing 1,3,4-oxadiazole and 1,2,4-triazole exhibit a wide range of pharmacological, medical, and biological activities. Various methods have been developed for synthesizing substituted 1,3,4-oxadiazoles, showcasing their potential in scientific research applications (Daoud, Ali, & Ahmed, 2010).

- Novel heterocyclic compounds derived from 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol have been synthesized and characterized using various spectroscopic methods. These compounds are studied for their potential enzyme inhibition capabilities (Bekircan, Ülker, & Menteşe, 2015).

Biological Assessment

- The synthesis and biological assessment of triazole and oxadiazole derivatives have been conducted, revealing diverse biological properties. This includes the development of novel acetamides with an oxadiazole cycle, indicating their significance in biological research (Karpina et al., 2019).

- Antibacterial activities of synthesized heterocycles incorporating oxadiazoles and triazoles have been studied, suggesting their potential as pharmacophore structures in antimicrobial drug development (Hu et al., 2005).

Catalytic Applications

- 1,2,4-Triazoles and 1,3,4-oxadiazoles have been used to form palladium complexes, which serve as highly active catalysts in the Suzuki reaction. This illustrates their application in catalysis and synthetic chemistry (Bumagin et al., 2014).

Herbicidal Activities

- Novel derivatives of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which include the 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol moiety, have been synthesized and evaluated for their herbicidal activities, indicating their potential use in agriculture (Kalhor & Dadras, 2013).

properties

IUPAC Name |

4-chloro-2-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN5O2/c11-5-1-2-7(17)6(3-5)10-14-9(16-18-10)8-12-4-13-15-8/h1-4,17H,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVORZGETZRKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=NC=NN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

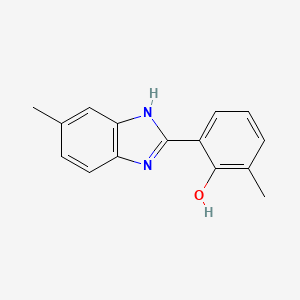

![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)

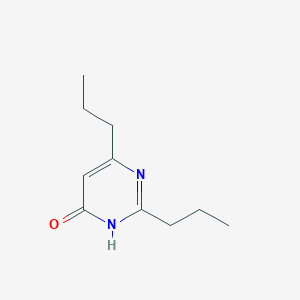

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)